3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one
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Overview
Description
3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a chromen-4-one core with a hydroxybutenyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process. Additionally, the scalability of the synthesis can be achieved by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutenyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4H-chromen-4-one: The parent compound, which lacks the hydroxybutenyl side chain.
3-(1-Hydroxyethyl)-4H-chromen-4-one: A similar compound with a shorter hydroxyalkyl side chain.
3-(1-Hydroxyprop-2-en-1-yl)-4H-chromen-4-one: A compound with a similar structure but a different alkyl chain length.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives.
Biological Activity
3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one, also known as 3-[(1S)-1-hydroxybut-3-enyl]chromen-4-one, is a compound belonging to the chromone family, characterized by a variety of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a chromone backbone with a hydroxybutenyl side chain. The synthesis typically involves the condensation of appropriate precursors under specific conditions to yield the desired chromone structure. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell cycle arrest and apoptosis .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using various assays, showing a strong correlation with its structure .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. Studies have reported that it inhibits pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Biological Activity | Cell Line/Model | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | MDA-MB-231 | 0.95 | |
Antioxidant | DPPH Scavenging Assay | Not specified | |
Anti-inflammatory | RAW 264.7 Cells | Not specified |
Case Study: Anticancer Mechanism
In a study investigating its anticancer effects, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells. The study utilized flow cytometry to analyze cell cycle distribution and observed an accumulation of cells in the sub-G2/M phase, indicating a halt in cell division. Furthermore, apoptosis was confirmed through Annexin V-FITC/PI staining .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Properties
CAS No. |
482378-54-1 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(1-hydroxybut-3-enyl)chromen-4-one |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-16-12-7-4-3-6-9(12)13(10)15/h2-4,6-8,11,14H,1,5H2 |
InChI Key |
SCYQEBJWBDMFIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=COC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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